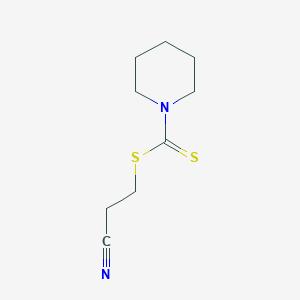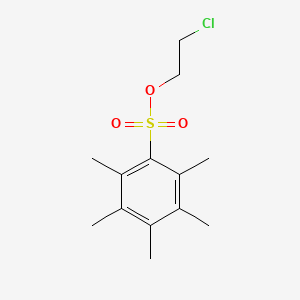![molecular formula C22H18ClF3N6O B14008273 N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX inhibitor 5 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Méthodes De Préparation
The synthesis of ATX inhibitor 5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
ATX inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
ATX inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new inhibitors. In biology, it is employed to investigate the role of autotaxin in various cellular processes and disease states. In medicine, ATX inhibitor 5 is being explored as a potential therapeutic agent for treating cancer, fibrosis, and cardiovascular diseases. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .
Mécanisme D'action
The mechanism of action of ATX inhibitor 5 involves the inhibition of autotaxin’s enzymatic activity. This inhibition prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, thereby reducing the levels of lysophosphatidic acid in the extracellular environment. This reduction in lysophosphatidic acid levels leads to decreased activation of its receptors and downstream signaling pathways, ultimately resulting in reduced cell proliferation, migration, and cytokine production .
Comparaison Avec Des Composés Similaires
ATX inhibitor 5 can be compared with other autotaxin inhibitors such as GLPG1690, BBT-877, and BLD-0409. These compounds also target autotaxin but may differ in their chemical structures, potency, and selectivity. For example, GLPG1690 is a type IV inhibitor that blocks the binding of lysophosphatidylcholine in the hydrophobic pocket of autotaxin, while ATX inhibitor 5 may have a different binding mode or mechanism of action. The uniqueness of ATX inhibitor 5 lies in its specific chemical structure and its potential advantages in terms of efficacy and safety .
Propriétés
Formule moléculaire |
C22H18ClF3N6O |
|---|---|
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11- |
Clé InChI |
VHRNHTUEITYZIH-KYMQWJLESA-N |
SMILES isomérique |
C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C\C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)



![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)







